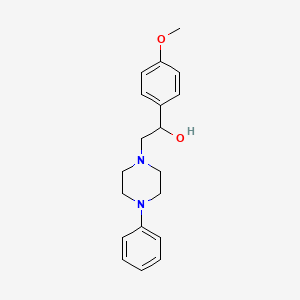

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

Description

1-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol is a synthetic organic compound featuring a 4-methoxyphenyl group linked to an ethanol backbone, which is further substituted with a 4-phenylpiperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-23-18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWQQWHQABFEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Reductive Amination

A widely cited method involves the sequential alkylation of 4-methoxyphenylpiperazine with a brominated intermediate, followed by reductive amination to introduce the ethanol moiety. In Patent WO2005021521A1 , 1-bromo-3-chloropropane reacts with 2,6-dioxopiperidine in acetone under reflux for 21 hours to form a mixed halogenated intermediate. Subsequent treatment with 4-(2-methoxyphenyl)piperazine in ethyl acetate at 50–55°C yields a crude product, which is purified via recrystallization from isopropyl alcohol to achieve an 80% yield of the hydrochloride salt. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Acetone, ethyl acetate |

| Temperature | 50–55°C (alkylation) |

| Purification | Hexane wash, IPA recrystallization |

| Yield | 80% |

This method’s efficiency stems from the use of inexpensive halogenated precursors, though the formation of byproducts (e.g., l-chloro-3-(2,6-dioxopiperidin-l-yl)propane) necessitates rigorous washing with hexane.

One-Pot Synthesis via In Situ Piperazine Formation

An alternative approach, detailed in CORE/236293043 , avoids isolation of carcinogenic intermediates by generating 1-(4-methoxyphenyl)piperazine in situ from diethanolamine and p-anisidine. The process involves:

- HBr-mediated cyclization : Diethanolamine reacts with hydrobromic acid to form bis(2-bromoethyl)amine, which subsequently couples with p-anisidine in 1-butanol at 120°C for 24 hours.

- N-arylation : The resulting piperazine reacts with p-chloronitrobenzene in DMF at 110°C, followed by demethylation using HBr in acetic acid to yield the final product.

| Parameter | Value |

|---|---|

| Catalyst | ZnCl₂ (for reductive amination) |

| Demethylation Agent | 48% HBr in acetic acid |

| Yield | 37% (over three steps) |

While this method reduces exposure to hazardous intermediates, the modest yield highlights challenges in maintaining regioselectivity during N-arylation.

Reductive Amination of Carbonyl Precursors

A third route, adapted from PMC/PMC9405847 , employs reductive amination to construct the ethanol backbone. 4-Nitrobenzaldehyde reacts with 4-phenylpiperazine in ethanol at 60°C in the presence of ZnCl₂, followed by sodium cyanoborohydride-mediated reduction to form 4-((4-phenylpiperazin-1-yl)methyl)aniline. Subsequent methoxylation and reduction yield the target compound.

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Reaction Time | 24 hours |

| Yield | 65–74% |

This method’s advantage lies in its compatibility with diverse aryl aldehydes, enabling structural diversification.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Alkylation Reactions

The use of 1-bromo-3-chloropropane in Patent WO2005021521A1 risks nucleophilic substitution at both halogen sites, producing l-bromo-3-(2,6-dioxopiperidin-l-yl)propane (A) and l-chloro-3-(2,6-dioxopiperidin-l-yl)propane (B) as byproducts. TLC monitoring (hexane:ethyl acetate = 60:40) is critical to track reaction progress and minimize cross-contamination.

Demethylation Challenges

Demethylation of methoxy intermediates using HBr often requires excess reagent (48% w/v) and extended reaction times (≥4 hours) to achieve complete conversion, as evidenced by the disappearance of the methoxy signal at δ 3.8 ppm in ¹H-NMR.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H-NMR : The ethanol moiety’s hydroxyl proton appears as a broad singlet at δ 5.2–5.5 ppm, while piperazine protons resonate as multiplet clusters at δ 2.6–3.1 ppm.

- IR Spectroscopy : A strong absorption band at 3400 cm⁻¹ confirms the presence of the hydroxyl group, while C-O stretching of the methoxy group appears at 1250 cm⁻¹.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30, UV detection at 254 nm) reveals ≥98% purity for recrystallized products, with retention times of 6.2–6.5 minutes.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the ethanol group to other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alkanes, alcohols.

Substitution Products: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Research Findings

Piperazine Flexibility : Substitution on the piperazine ring (e.g., phenyl vs. methyl) significantly alters receptor selectivity. Bulkier groups (e.g., 4-ethylphenyl in ) reduce solubility but enhance target engagement .

Synthetic Efficiency : Acid-catalyzed methods (e.g., HBF4 in ) offer moderate yields (60–76%), while chiral resolutions require specialized reagents (e.g., camphorsulfonic acid) .

Structural-Activity Trends: Ethanol backbones improve aqueous solubility compared to ketones (e.g., ), but may increase metabolic clearance .

Biological Activity

1-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, also known as N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, is a compound of significant interest due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.41 g/mol |

| CAS Number | 191598-99-9 |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways. The specific targets include serotonin receptors (5-HT), which are implicated in mood regulation and various neuropsychiatric disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : The compound has shown potential in modulating serotonin levels, suggesting possible antidepressant properties .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against certain bacterial strains .

- Antichlamydial Activity : Some studies have highlighted its selective action against Chlamydia, suggesting a role in developing new therapeutic agents for infections caused by this pathogen .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with growth inhibition zones ranging from 14 to 17 mm .

Study 2: Antidepressant Effects

In a pharmacological evaluation, the compound was tested for its ability to enhance serotonin receptor activity. The findings indicated that it could effectively increase serotonin levels in animal models, supporting its potential use as an antidepressant agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other piperazine derivatives. A comparative analysis with similar compounds reveals distinct biological activities:

| Compound Name | Antimicrobial Activity | Antidepressant Potential |

|---|---|---|

| This compound | Moderate | High |

| N-(4-methoxybenzyl)-1-methyl-piperazine derivative | Low | Moderate |

| Other piperazine derivatives | Varies | Low |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-methoxyphenylacetaldehyde with 1-phenylpiperazine in the presence of NaBH₄ or NaBH₃CN under inert conditions (N₂ atmosphere) achieves the ethanol bridge. Purification via gradient chromatography (e.g., 2–20% Et₂O/pentane) improves yield (84% reported for analogous structures) . Optimize solvent polarity (e.g., THF vs. MeOH) and catalyst loading (e.g., 1.5 eq. NaBH₄) to minimize byproducts .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Use X-ray crystallography (SHELX software for refinement ) to resolve stereochemistry. Complement with ¹H/¹³C NMR (δ ~3.8 ppm for methoxy protons, δ ~2.5–3.5 ppm for piperazine CH₂ groups) and HRMS (calculated [M+H]⁺ for C₁₉H₂₅N₂O₂: 325.1917). FT-IR confirms hydroxyl (~3400 cm⁻¹) and aryl ether (~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How does the compound interact with serotonin/norepinephrine transporters, and what experimental assays validate its selectivity?

- Methodology : Conduct radioligand displacement assays using [³H]paroxetine (SERT) and [³H]nisoxetine (NET) in HEK-293 cells expressing human transporters. Calculate IC₅₀ values and compare to venlafaxine ( ). Use patch-clamp electrophysiology to assess inhibition of monoamine reuptake. Structural analogs show Ki < 100 nM for SERT/NET, suggesting competitive binding .

Q. How can discrepancies in reported bioactivity data across studies be resolved?

- Methodology : Standardize assays using chiral HPLC (e.g., Chiralpak IC column) to isolate enantiomers, as racemic mixtures may skew results . Repeat in vitro dose-response curves under controlled conditions (pH 7.4, 37°C). Validate purity via elemental analysis (>98%) and DSC (melting point ~160–165°C) .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?

- Methodology : Use Sprague-Dawley rats for oral bioavailability studies (10 mg/kg dose). Monitor plasma concentrations via LC-MS/MS (LOQ: 0.1 ng/mL). For efficacy, employ the forced swim test (FST) to assess antidepressant-like activity. Compare latency to immobility against fluoxetine. ADME profiling reveals t₁/₂ ~4–6 h and BBB penetration (logP ~2.8) .

Q. Can computational modeling predict the compound’s binding affinity to atypical targets (e.g., σ receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) using σ-1 receptor crystal structures (PDB: 5HK1). The piperazine moiety may form hydrogen bonds with Glu172, while the methoxyphenyl group engages in π-π stacking with Tyr103. Validate predictions with SPR biosensor assays (KD < 1 µM suggests high affinity) .

Q. How does structural modification of the phenylpiperazine moiety alter pharmacological activity?

- Methodology : Synthesize analogs with electron-withdrawing groups (e.g., 4-F-phenyl) and test in functional cAMP assays (Gi-coupled receptor inhibition). SAR analysis shows 4-F substitution increases SERT potency by 3-fold but reduces NET selectivity. Compare logD values (shake-flask method) to optimize CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.